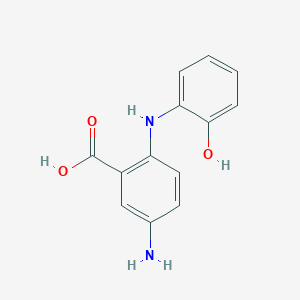![molecular formula C18H18N2O2 B14206662 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 827314-21-6](/img/structure/B14206662.png)
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs . The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and it is substituted with a phenyl group and a 4-methylphenylmethylamino group.
Preparation Methods
The synthesis of 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with 1-phenylpyrrolidine-2,5-dione under appropriate reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .
Comparison with Similar Compounds
3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-Benzylpyrrolidine-2,5-dione: This compound has a benzyl group instead of the 4-methylphenylmethylamino group, leading to different biological activities.
1-(3,4-Dimethylphenyl)pyrrolidine-2,5-dione: This compound has a 3,4-dimethylphenyl group, which may result in different chemical reactivity and biological properties.
1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione: The presence of an ethoxy group in this compound can influence its solubility and interaction with biological targets.
Properties
CAS No. |
827314-21-6 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)12-19-16-11-17(21)20(18(16)22)15-5-3-2-4-6-15/h2-10,16,19H,11-12H2,1H3 |
InChI Key |
MBTOABWWJINUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


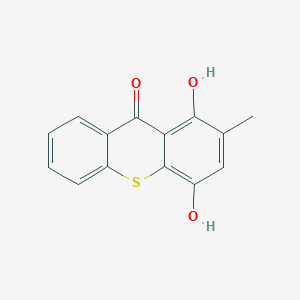
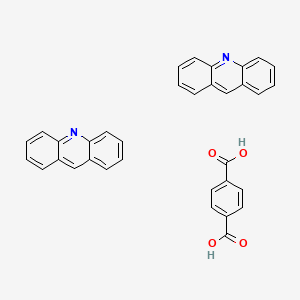
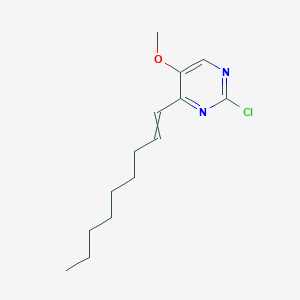

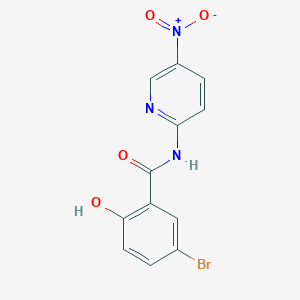
![1-(1,3-Dihydro-2H-isoindol-2-yl)-2-[(diphenylmethyl)amino]ethan-1-one](/img/structure/B14206640.png)
![4-[Bis(4-chlorophenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B14206648.png)
![Benzamide, 2-[[(acetyloxy)acetyl]amino]-N-2-propynyl-](/img/structure/B14206654.png)
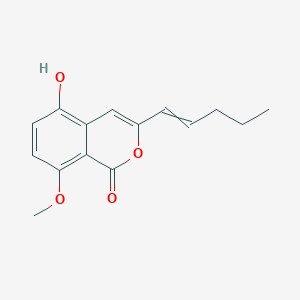
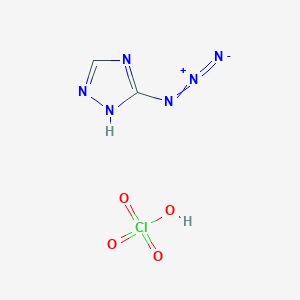
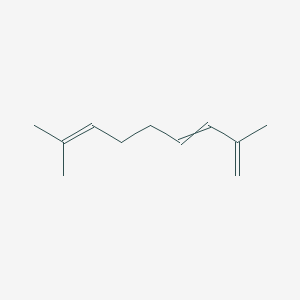
![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
